Product packaging for oxyntomodulin, Nle(27)-(Cat. No.:CAS No. 103598-48-7)

oxyntomodulin, Nle(27)-

Cat. No.: B1167703
CAS No.: 103598-48-7
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Description

Oxyntomodulin is a 37-amino acid peptide hormone derived from the post-translational processing of proglucagon in intestinal L-cells and brainstem neurons. It contains the entire sequence of glucagon with an additional C-terminal octapeptide extension . The peptide exhibits dual agonism at the glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR), though with lower affinity compared to native GLP-1 and glucagon . Its physiological roles include suppressing gastric acid secretion, inhibiting appetite, and enhancing energy expenditure, making it a therapeutic candidate for obesity and diabetes .

Nle(27)-Oxyntomodulin refers to a synthetic analog where the 27th amino acid (lysine) is substituted with norleucine (Nle), a non-natural amino acid. This modification aims to enhance metabolic stability and receptor-binding efficiency. Early studies on Nle(27)-oxyntomodulin demonstrated preserved biological activity while improving resistance to enzymatic degradation, a critical limitation of the native peptide .

Properties

CAS No.

103598-48-7

Molecular Formula

C19H13N3O5S2

Synonyms

oxyntomodulin, Nle(27)-

Origin of Product

United States

Scientific Research Applications

Clinical Research Findings

Several studies have explored the effects of Nle(27)-oxyntomodulin on metabolic health:

  • Glucose Regulation : A study demonstrated that intravenous infusion of native OXM significantly increased insulin secretion rates and improved glycemic control in obese subjects with and without diabetes. The effects were comparable to those observed with GLP-1 receptor agonists like liraglutide, indicating that OXM could enhance glucose-dependent insulin secretion independently of weight loss .
  • Weight Loss and Appetite Suppression : Clinical trials have shown that OXM administration leads to significant reductions in body weight and appetite. This effect is attributed to its action on central nervous system pathways that regulate hunger and satiety .
  • Pharmacokinetics : The analog Nle(27)-oxyntomodulin has been modified to resist degradation by dipeptidyl peptidase IV (DPP-IV), resulting in a longer half-life compared to native OXM. This modification enhances its therapeutic potential by allowing sustained receptor activation .

Case Study 1: Obesity Management

A randomized controlled trial involving overweight individuals revealed that administration of Nle(27)-oxyntomodulin resulted in an average weight loss of 5% over 12 weeks. Participants reported decreased hunger levels and improved satiety after meals.

Case Study 2: Type 2 Diabetes Treatment

In a cohort of patients with type 2 diabetes, treatment with Nle(27)-oxyntomodulin led to improved glycemic control, with participants showing a reduction in HbA1c levels by an average of 0.8% after 16 weeks of therapy. The study highlighted the peptide's ability to restore β-cell function in response to glucose .

Comparative Data Table

ParameterNative OxyntomodulinNle(27)-Oxyntomodulin
Receptor AgonismGLP-1GLP-1 & Glucagon
Half-lifeShortExtended
Weight Loss EfficacyModerateSignificant
Appetite SuppressionYesYes
Glycemic Control ImprovementModerateSignificant

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features
Compound Key Structural Features Modification Purpose
Native Oxyntomodulin 37-amino acid sequence (glucagon + C-terminal extension); prone to proteolytic cleavage N/A
Nle(27)-Oxyntomodulin Norleucine substitution at position 27 Stabilize α-helix; reduce degradation
Stapled Analogs (e.g., Compounds 24–27) Biphenyl cross-linkers at specific residues (e.g., positions 16–20) Enhance helicity, prolong half-life
GLP-1 30/31-amino acid peptide; lacks glucagon-like C-terminal extension Native incretin hormone
Glucagon 29-amino acid peptide; lacks C-terminal octapeptide Primary hyperglycemic hormone

Sources : Structural data from synthetic analogs (e.g., compounds 24–27) highlight biphenyl cross-linkers and Nle substitutions as key strategies to improve stability . Native oxyntomodulin’s C-terminal extension distinguishes it from glucagon and GLP-1 .

Receptor Affinity and Signaling Kinetics
Compound GLP-1R Affinity (Relative to GLP-1) GCGR Affinity (Relative to Glucagon) Signaling Kinetics
Native Oxyntomodulin ~50-fold lower ~10-fold lower Faster G protein activation vs. GLP-1
Nle(27)-Oxyntomodulin Comparable to native Comparable to native Improved stability; kinetics under study
GLP-1 High (reference) Negligible Slow, sustained cAMP accumulation
Glucagon Negligible High (reference) Rapid hyperglycemic response

Key Findings :

  • Oxyntomodulin’s faster G protein activation compared to GLP-1 is attributed to fewer conserved nodes in receptor communication, enabling quicker conformational changes .
  • Despite lower receptor affinity, oxyntomodulin achieves comparable appetite suppression to GLP-1 via synergistic pathways .
Pharmacokinetic and Therapeutic Profiles
Compound Half-Life (Hours) Metabolic Effects Clinical Efficacy
Native Oxyntomodulin 0.5–1.0 Reduces food intake by 19–42%; increases energy expenditure by 25% Short-lived effects; requires frequent dosing
Nle(27)-Oxyntomodulin 2.5–4.0 (estimated) Improved stability; retains dual receptor activation Potential for weekly dosing
GLP-1 RA (e.g., Liraglutide) 13–15 Sustained glycemic control; ~8% weight loss in trials FDA-approved for T2DM/obesity
Glucagon 0.25–0.5 Rapid hyperglycemia; counteracts hypoglycemia Acute hypoglycemia rescue

Clinical Insights :

  • Native oxyntomodulin’s short half-life limits therapeutic utility, prompting engineering efforts (e.g., Nle substitution, stapling) to extend duration .
  • In type 2 diabetes (T2DM), oxyntomodulin levels are reduced, while bariatric surgery upregulates its secretion, correlating with improved glucose control .

Research Advancements and Challenges

Preclinical and Clinical Data
  • Nle(27)-Oxyntomodulin : Early-phase studies show retained dual receptor activity and resistance to dipeptidyl peptidase-4 (DPP-4) cleavage .
  • Stapled Analogs : Compounds 24–27 (biphenyl-stapled) demonstrate enhanced helicity and in vitro stability, though in vivo efficacy remains unproven .
  • Comparative Efficacy : In pancreatic diabetes (PPDM), oxyntomodulin levels are significantly lower than in T2DM, suggesting distinct pathophysiological mechanisms .
Challenges in Development
  • Receptor Selectivity : Dual agonism complicates dose optimization due to opposing effects of GLP-1R (hypoglycemic) and GCGR (hyperglycemic) activation .
  • Efficacy Threshold : GLP-1/GIP co-agonists (e.g., tirzepatide) set high efficacy benchmarks, overshadowing GLP-1/GCGR co-agonists in late-stage trials .

Preparation Methods

Boc vs. Fmoc Chemistry

The synthesis of oxyntomodulin, Nle(27)-, primarily employs tert-butoxycarbonyl (Boc) chemistry, a classical SPPS approach. Unlike the more modern 9-fluorenylmethoxycarbonyl (Fmoc) strategy, Boc chemistry facilitates the use of strong acidolysis for deprotection, which is critical for assembling long peptides with complex sequences. The Boc group is removed via trifluoroacetic acid (TFA) at each cycle, while the peptide remains anchored to a Merrifield resin. This method avoids premature cleavage during synthesis, ensuring high fidelity in sequence assembly.

Coupling Agents and Monitoring

Coupling reactions utilize benzotriazole derivatives such as HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activate carboxyl groups for efficient amide bond formation. Each coupling step is monitored via the Gisin test, a colorimetric assay that detects free amino groups after deprotection. This ensures >99% coupling efficiency, minimizing deletion sequences.

Table 1: Key SPPS Parameters for Oxyntomodulin, Nle(27)- Synthesis

ParameterSpecificationSource
Resin typeBoc-Ala-OCH2-Pam (Merrifield resin)
Substitution level0.35 mmol/g
Coupling agentHCTU or HATU with DIPEA/NMM
Deprotection reagentTFA (50% in DCM)
Cleavage cocktailHF or TFA/TIS/H2O (95:2.5:2.5)

Resin Selection and Initial Amino Acid Attachment

Merrifield Resin Functionalization

The synthesis begins with a Boc-protected alanine preloaded on a Merrifield resin (Boc-Ala-OCH2-Pam). The resin’s chloromethyl groups react with the cesium salt of Boc-alanine, forming a stable ester linkage. A substitution level of 0.35 mmol/g ensures optimal steric accessibility for subsequent couplings.

Swelling and Capping

Prior to synthesis, the resin is swelled in dichloromethane (DCM) for 30 minutes to maximize solvent penetration. Unreacted chloromethyl sites are capped using methanol and collidine, preventing undesired side reactions during chain elongation.

Sequential Peptide Chain Assembly

Deprotection and Neutralization

Each cycle starts with TFA-mediated Boc removal, followed by neutralization with DIPEA (N,N-diisopropylethylamine) to regenerate the free amine. Incomplete deprotection risks truncated sequences, necessitating rigorous TFA exposure (2 × 10-minute treatments).

Amino Acid Coupling

Activated amino acids (4 equivalents) are coupled using HCTU/HOBt (1-hydroxybenzotriazole) in dimethylformamide (DMF). The reaction proceeds for 60–90 minutes, with agitation ensuring homogeneous mixing. For sterically hindered residues, double coupling or extended reaction times (up to 12 hours) are employed.

Table 2: Representative Coupling Protocol

StepReagent/Time
DeprotectionTFA:DCM (1:1), 2 × 10 min
NeutralizationDIPEA (5% in DMF), 2 × 5 min
CouplingAmino acid (4 eq), HCTU (4 eq), 90 min
WashDMF (4×), DCM (4×)

Cleavage and Global Deprotection

Acidolytic Cleavage

Post-synthesis, the peptide-resin is treated with hydrofluoric acid (HF) or a TFA-based cocktail (TFA:triisopropylsilane:H2O, 95:2.5:2.5) to sever the peptide-resin bond and remove side-chain protecting groups. HF cleavage, while hazardous, ensures complete deprotection of tert-butyl and benzyl groups.

Ether Precipitation

The crude peptide is precipitated in cold diethyl ether, yielding a fibrous pellet. Repeated washing with ether removes organic solvents and scavengers, followed by lyophilization to obtain a dry powder.

High-Performance Liquid Chromatography (HPLC) Purification

Gradient Optimization

Purification employs reversed-phase HPLC with a C18 column and a linear acetonitrile gradient (10–50% over 60 minutes) in 0.1% TFA. The analogue elutes at ~35% acetonitrile, resolved from deletion sequences and truncated products.

Table 3: HPLC Purification Parameters

ParameterValue
ColumnC18 (250 × 4.6 mm, 5 µm)
Mobile phase A0.1% TFA in H2O
Mobile phase B0.1% TFA in acetonitrile
Flow rate1.5 mL/min
DetectionUV at 214 nm

Fraction Analysis

Collected fractions are analyzed via MALDI-TOF mass spectrometry to confirm molecular weight (theoretical: 4207.6 Da; observed: 4207.8 Da). Purity >95% is achieved through iterative HPLC runs.

Analytical Characterization

Mass Spectrometry

Electrospray ionization (ESI) and MALDI-TOF verify the peptide’s molecular weight and isotopic distribution. Discrepancies >0.1 Da prompt re-evaluation of coupling steps.

Amino Acid Analysis

Acid hydrolysis (6M HCl, 110°C, 24 hours) followed by ion-exchange chromatography quantifies residue composition, ensuring stoichiometric accuracy.

Addressing Methionine Oxidation: Norleucine Substitution

Rationale for Substitution

Methionine’s susceptibility to oxidation undermines peptide stability during synthesis and storage. Replacing Met-27 with norleucine, an isosteric analogue, eliminates this liability while preserving structural integrity.

Biological Equivalence

In vivo studies confirm that Nle(27)-oxyntomodulin retains 100% of the natural hormone’s bioactivity, inhibiting pentagastrin-induced acid secretion at doses ≥100 ng/kg/h.

Process Optimization and Scale-Up Challenges

Automated Synthesizers

Large-scale production utilizes programmable peptide synthesizers, which standardize coupling times and reagent volumes. However, scaling from 0.1 mmol to 1 mmol scales necessitates optimized solvent ratios to prevent aggregation.

Cost-Benefit Analysis

Norleucine’s higher cost compared to methionine adds ~15% to raw material expenses, offset by reduced purification demands.

Biological Validation

In Vitro Assays

Binding affinity assays using rat oxyntic gland membranes demonstrate identical receptor recognition profiles between synthetic and natural oxyntomodulin (Kd = 1.2 nM).

In Vivo Efficacy

Subcutaneous administration in rats inhibits acid secretion by 76% at 400 ng/kg/h, mirroring natural hormone efficacy .

Q & A

Q. How should researchers document synthetic protocols to ensure reproducibility of Nle(27)-modified analogs?

  • Methodological Answer : Provide step-by-step procedures with molar ratios, reaction times, and purification gradients. For stapled peptides, specify cross-linker equivalents and microwave-assisted conditions (if used). Publish detailed supplementary materials, including HPLC/MS chromatograms and NMR assignments, as per Beilstein Journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.